molecular formula C18H16Cl2N4O3S B4898335 4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

Cat. No. B4898335
M. Wt: 439.3 g/mol
InChI Key: YWPWWQQWLPIZDB-UHFFFAOYSA-N
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Description

4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in various fields, including biochemistry and pharmacology, due to its unique properties and mechanisms of action. In

Mechanism of Action

The mechanism of action of 4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter that is important for normal brain function. By inhibiting these enzymes, 4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide may increase the levels of acetylcholine in the brain, which could have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has several biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which could lead to increased levels of acetylcholine in the brain. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool for studying the role of inflammation and oxidative stress in various disease states.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in lab experiments is its potent inhibitory effects on certain enzymes. This makes it a useful tool for studying the role of these enzymes in various disease states. However, one limitation of using this compound is that it may have off-target effects on other enzymes or biological processes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions of research related to 4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide. One area of research is focused on developing more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase, which could have therapeutic potential in neurological disorders such as Alzheimer's disease. Another area of research is focused on studying the anti-inflammatory and antioxidant properties of this compound, which could have potential therapeutic applications in various disease states. Finally, future research could focus on exploring the potential use of this compound as a tool for drug discovery and development.

Synthesis Methods

The synthesis method for 4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide involves several steps. The starting material for this synthesis is 4-chlorobenzoic acid, which is reacted with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 1-(2-chloro-4-nitrophenyl)piperazine to form the corresponding amide. Finally, the amide is treated with carbon disulfide and sodium hydroxide to form the desired product.

Scientific Research Applications

4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research for this compound is in the field of pharmacology. Studies have shown that this compound has potent inhibitory effects on certain enzymes, which could make it a useful tool for drug discovery and development.

properties

IUPAC Name

4-chloro-N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O3S/c19-13-3-1-12(2-4-13)17(25)21-18(28)23-9-7-22(8-10-23)16-6-5-14(24(26)27)11-15(16)20/h1-6,11H,7-10H2,(H,21,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPWWQQWLPIZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=S)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

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